molecular formula C22H22FN5O B3001025 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide CAS No. 1396889-32-9

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide

Cat. No.: B3001025
CAS No.: 1396889-32-9
M. Wt: 391.45
InChI Key: SXBOQWGAKXARBG-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 2-position with a 4-phenylpiperazine moiety and at the 5-position with an acetamide group bearing a 4-fluorophenyl ring. The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine-pyrimidine scaffold is commonly associated with kinase or neurotransmitter receptor modulation .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBOQWGAKXARBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.

    Piperazine Derivative Formation: The phenylpiperazine moiety is synthesized by reacting phenylhydrazine with an appropriate alkylating agent.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through a cyclization reaction involving suitable precursors.

    Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate, the phenylpiperazine derivative, and the pyrimidine ring under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Substituents Potential Implications References
Target Compound : 2-(4-Fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide Pyrimidine core, 4-phenylpiperazine, 4-fluorophenyl-acetamide C₂₃H₂₂FN₅O 403.45 Fluorophenyl (electron-withdrawing), pyrimidine Enhanced target selectivity due to pyrimidine's hydrogen-bonding capacity
Analog 1 : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide Phenylacetamide with methoxy and nitro groups C₁₉H₂₀FN₅O₃ 393.39 Methoxy (electron-donating), nitro (electron-withdrawing) Nitro group may improve membrane permeability but increase toxicity
Analog 2 : N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Chloro- and trifluoromethyl-substituted phenyl C₁₉H₁₉ClF₃N₃O 397.82 Trifluoromethyl (lipophilic), chloro (steric hindrance) Increased metabolic stability and potential CNS penetration
Analog 3 : 2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide Sulfonyl-linked piperazine, dual fluorophenyl groups C₂₀H₂₃F₂N₃O₃S 423.50 Sulfonyl (polar), 2-fluorophenyl Sulfonyl group may improve solubility but reduce blood-brain barrier penetration
Analog 4 : 1-(4-Fluorophenyl)-5-oxo-N-(2-(pyrimidin-5-yl)ethyl)pyrrolidine-3-carboxamide Pyrrolidine-carboxamide with pyrimidine-ethyl chain C₁₇H₁₈FN₅O₂ 351.36 Pyrrolidine (rigid), pyrimidine-ethyl Rigid structure could limit conformational flexibility for target binding

Key Differences and Implications

Core Heterocycle: The target compound’s pyrimidine core distinguishes it from pyrrolidine (Analog 4) or simple phenyl derivatives (Analogs 1–3). Analog 4’s pyrrolidine-carboxamide may favor binding to proteases or ion channels due to its conformational rigidity.

Substituent Chemistry: Fluorine Placement: The target’s 4-fluorophenyl group vs. Polar Groups: Analog 3’s sulfonyl group enhances solubility but may limit CNS activity compared to the target’s non-polar acetamide .

Pharmacokinetic Properties: The trifluoromethyl group in Analog 2 increases lipophilicity, favoring oral bioavailability but risking off-target effects .

Biological Activity

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological and oncological applications. This article synthesizes available research findings regarding its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure

The compound consists of a pyrimidine core linked to a piperazine moiety and a fluorophenyl group. Its molecular formula is C20H22FN3OC_{20}H_{22}FN_3O with a molecular weight of approximately 341.41 g/mol. The structural features contribute to its lipophilicity and potential receptor interactions, which are crucial for its biological activity.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study involving various synthesized derivatives indicated that certain compounds provided effective protection against maximal electroshock (MES) seizures in animal models at doses of 100 mg/kg and 300 mg/kg. The highest anticonvulsant activity was noted for specific derivatives, which showed protection at both evaluated time intervals (0.5 h and 4 h) .

Table 1: Anticonvulsant Activity of Selected Derivatives

CompoundDose (mg/kg)MES Protection (0.5 h)MES Protection (4 h)
Compound 14100NoYes
Compound 19300YesYes
Compound 24100YesNo

The lipophilicity of these compounds, as indicated by their clog P values, appears to influence their distribution and efficacy in the central nervous system (CNS). More lipophilic compounds tended to show delayed yet prolonged anticonvulsant effects .

Anticancer Potential

The compound's structural analogs have also been investigated for anticancer activities. Studies have shown that arylpiperazine derivatives possess significant cytotoxic effects against various cancer cell lines, including prostate cancer cells. In vitro assays revealed that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the piperazine and phenyl groups significantly affect the biological activity of the compound. For instance, substituting the phenylpiperazine moiety with other piperazine derivatives resulted in decreased anticonvulsant activity, highlighting the importance of this specific structural feature in maintaining efficacy .

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Anticonvulsant Activity : A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their anticonvulsant properties using animal models. The study concluded that while some compounds showed promising results, they were less effective than established antiepileptic drugs such as phenytoin .
  • Cytotoxicity Evaluation : Another research effort focused on evaluating the anticancer potential of related arylpiperazine derivatives against various cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction .

Q & A

Basic: What synthetic routes are reported for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:
The compound’s synthesis typically involves multi-step protocols, such as coupling fluorophenyl acetamide intermediates with pyrimidine-piperazine precursors. For example, analogous quinazoline derivatives are synthesized via 11-step routes with 2–5% yields, highlighting challenges in regioselectivity and purification . Optimization strategies include:

  • Stepwise purification : Using column chromatography or recrystallization to isolate intermediates.
  • Catalytic efficiency : Employing palladium catalysts for Suzuki-Miyaura couplings to enhance aryl-aryl bond formation .
  • Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, stoichiometry) for yield improvement .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, piperazine N–CH2 at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for C22H20FN5O: calculated 413.17, observed 413.16) .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What in vitro assays are appropriate for preliminary biological evaluation?

Methodological Answer:

  • Enzyme inhibition assays : Fluorescence-based assays (e.g., kinase or GPCR targets) with ATP/ligand competition protocols .
  • Receptor binding studies : Radiolabeled displacement assays (e.g., [3H]-spiperone for dopamine D2/D3 receptor affinity) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 determination in HepG2 or MCF-7 cells) .

Advanced: How to design structure-activity relationship (SAR) studies focusing on fluorophenyl and piperazinyl moieties?

Methodological Answer:

  • Fluorophenyl modifications : Synthesize analogs with Cl, Br, or CF3 substituents to evaluate electronic effects on target binding .
  • Piperazine ring variations : Replace phenylpiperazine with cyclohexylpiperazine or introduce methyl groups to probe steric tolerance .
  • Bioisosteric replacement : Substitute pyrimidine with triazine or pyridine cores to assess scaffold flexibility .

Advanced: How to resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?

Methodological Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments across labs .
  • Statistical analysis : Apply ANOVA or t-tests to identify outliers; use Hill slopes to compare dose-response curves .
  • Physicochemical profiling : Measure solubility (e.g., shake-flask method) and stability (e.g., LC-MS in PBS) to rule out artifact signals .

Advanced: What strategies improve pharmacokinetic (PK) and pharmacodynamic (PD) profiles in vivo?

Methodological Answer:

  • Prodrug design : Introduce ester or phosphate groups to enhance oral bioavailability .
  • Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify CYP450-mediated degradation hotspots .
  • Blood-brain barrier (BBB) penetration : LogP optimization (<3) and P-glycoprotein efflux assays using MDCK-MDR1 cells .

Advanced: How does X-ray crystallography aid in target engagement analysis?

Methodological Answer:

  • Co-crystallization : Soak crystals of target proteins (e.g., kinases) with the compound at 10 mM in mother liquor .
  • Data collection : Resolve structures to <2.0 Å resolution using synchrotron radiation (e.g., Brookhaven NSLS-II) to map hydrogen bonds with fluorophenyl/piperazine groups .
  • Thermal shift assays : Validate binding by monitoring protein melting temperature (ΔTm) shifts via DSF .

Advanced: How to employ computational methods for off-target identification?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against PubChem BioAssay databases; prioritize targets with Glide scores <-7.0 kcal/mol .
  • Pharmacophore modeling : Generate 3D maps of hydrogen bond acceptors (pyrimidine N) and hydrophobic regions (fluorophenyl) with Schrödinger .
  • Machine learning : Train random forest models on ChEMBL data to predict secondary targets (e.g., serotonin receptors) .

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